molecular formula C10H17BrN2OS B2717756 (3aS,6aR)-4-(5-bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one CAS No. 304439-23-4

(3aS,6aR)-4-(5-bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one

货号: B2717756
CAS 编号: 304439-23-4
分子量: 293.22
InChI 键: UOEFYJDREUFJRJ-SMOXQLQSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3aS,6aR)-4-(5-bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one is a synthetic organic compound that belongs to the class of thienoimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromopentyl side chain and a tetrahydrothienoimidazole core makes this compound a subject of interest for researchers.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aR)-4-(5-bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one typically involves the following steps:

    Formation of the Thienoimidazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromopentyl Side Chain: This step involves the alkylation of the thienoimidazole core with a bromopentyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

化学反应分析

Types of Reactions

(3aS,6aR)-4-(5-bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromopentyl side chain can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced thienoimidazole derivatives.

    Substitution: Substituted thienoimidazole derivatives with various functional groups.

科学研究应用

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various thienoimidazole derivatives with potential biological activities.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.

Medicine

    Drug Development: Investigated for its potential as a lead compound in the development of new therapeutic agents.

Industry

    Material Science: Explored for its potential use in the development of novel materials with unique properties.

作用机制

The mechanism of action of (3aS,6aR)-4-(5-bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one involves its interaction with specific molecular targets. The bromopentyl side chain may facilitate binding to hydrophobic pockets in proteins, while the thienoimidazole core can interact with active sites, leading to inhibition or modulation of enzyme activity.

相似化合物的比较

Similar Compounds

    (3As,6aR)-4-(5-Chloropentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one: Similar structure with a chlorine atom instead of bromine.

    (3As,6aR)-4-(5-Methylpentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in (3aS,6aR)-4-(5-bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development.

生物活性

The compound (3aS,6aR)-4-(5-bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one is a member of the thieno[3,4-d]imidazole family. This class of compounds has garnered attention due to its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this specific compound through various studies and findings.

  • IUPAC Name : this compound
  • CAS Number : 304439-23-4
  • Molecular Formula : C10H17BrN2OS
  • Molecular Weight : 292.23 g/mol

Biological Activity Overview

The biological activity of thieno[3,4-d]imidazole derivatives has been extensively studied. These compounds have shown potential in various therapeutic applications including:

  • Inhibition of Enzymatic Activity : Thieno[3,4-d]imidazoles have been identified as potent inhibitors of gastric H+/K(+)-ATPase. This inhibition leads to decreased gastric acid secretion and has implications for treating conditions such as peptic ulcers and gastroesophageal reflux disease (GERD) .
  • PARP Inhibition : The compound's structure suggests potential activity as a PARP (Poly (ADP-ribose) polymerase) inhibitor. PARP inhibitors are significant in cancer therapy due to their role in DNA repair mechanisms .

Structure-Activity Relationship (SAR)

Studies indicate that modifications in the thieno[3,4-d]imidazole scaffold can significantly impact biological activity. Key findings include:

  • Substituent Effects : The presence of lipophilic substituents at specific positions enhances inhibitory potency against target enzymes. For instance, compounds with smaller substituents generally exhibit higher activity .
  • Intramolecular Interactions : The formation of hydrogen bonds within the molecule can stabilize interactions with target proteins such as PARP-1 .

Case Studies and Research Findings

  • Gastric H+/K(+)-ATPase Inhibition :
    • Thienoimidazoles were tested for their ability to inhibit gastric acid secretion in vitro and in vivo. The results demonstrated that specific derivatives could significantly reduce acid secretion levels compared to controls .
  • PARP Inhibition Studies :
    • A series of thieno-imidazole derivatives were synthesized and evaluated for their anti-proliferative effects on BRCA-deficient cancer cell lines. The most potent compound displayed an IC50 value comparable to established PARP inhibitors like olaparib .

Data Table: Biological Activity Comparison

Compound NameTarget EnzymeIC50 Value (μM)Remarks
(3aS,6aR)-4-(5-bromopentyl)-1,3...PARP-10.043Comparable potency to olaparib
SaviprazoleH+/K(+)-ATPase< 0.1Under clinical evaluation
Other Thieno[3,4-d]imidazolesVariousVariesStructure-dependent activity

The mechanism by which (3aS,6aR)-4-(5-bromopentyl)-1,3... exerts its biological effects is primarily through:

  • Enzyme Inhibition : By binding to active sites on enzymes like PARP and H+/K(+)-ATPase, it disrupts their normal function leading to therapeutic effects.
  • Cellular Uptake : The compound's lipophilicity may facilitate its passage through cellular membranes enhancing its bioavailability.

常见问题

Basic Research Questions

Q. What are the optimal synthetic pathways for (3aS,6aR)-4-(5-bromopentyl)-thienoimidazol-2-one, and how can reaction conditions be controlled to improve yields?

The synthesis typically involves multi-step routes, including alkylation of the thienoimidazole core with 5-bromopentyl groups. Key steps require precise temperature control (e.g., 0–5°C for bromopentyl coupling) and anhydrous conditions to prevent side reactions. Catalysts like palladium or copper iodide may enhance efficiency in cross-coupling steps . Yield optimization relies on monitoring intermediates via TLC or HPLC and using column chromatography for purification. For example, yields of structurally similar imidazole derivatives improved from 50% to 70% by adjusting solvent polarity and reaction time .

Q. How can the stereochemical configuration and structural integrity of this compound be validated post-synthesis?

Use a combination of:

  • 1H/13C NMR : Confirm stereochemistry via coupling constants (e.g., axial vs. equatorial proton splitting in the thienoimidazole ring) .
  • X-ray crystallography : Resolve absolute configuration, particularly for the (3aS,6aR) designation .
  • FT-IR : Identify functional groups (e.g., C=O at ~1700 cm⁻¹ for the imidazolone ring) .
  • Mass spectrometry (ESI-MS) : Verify molecular weight and bromine isotopic patterns .

Q. What preliminary biological screening strategies are recommended for this compound?

  • In vitro assays : Test antimicrobial activity against Gram-positive/negative bacteria (MIC determination) or anticancer potential via MTT assays on cancer cell lines .
  • Enzyme inhibition studies : Target enzymes like kinases or hydrolases, given the structural similarity to bioactive imidazole derivatives .
  • ADMET prediction tools : Use SwissADME or ProtoQSAR to estimate solubility, permeability, and toxicity .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate interactions between this compound and biological targets?

  • Target selection : Prioritize proteins with imidazole-binding pockets (e.g., cytochrome P450 or histamine receptors) .
  • Docking software : AutoDock Vina or Schrödinger Suite to predict binding modes, focusing on hydrogen bonds with the imidazolone ring and hydrophobic interactions with the bromopentyl chain .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories, analyzing RMSD and binding free energy (MM/PBSA) .

Q. How can contradictory data on biological activity be resolved?

  • Dose-response reevaluation : Confirm activity across multiple concentrations (e.g., 1–100 μM) to rule out false positives/negatives .
  • Off-target profiling : Use proteome-wide assays (e.g., KINOMEscan) to identify unintended interactions .
  • Structural analogs : Compare with derivatives lacking the bromopentyl group to isolate the moiety’s contribution .

Q. What strategies improve the compound’s metabolic stability without compromising activity?

  • Isotopic labeling : Replace bromine with deuterium in the pentyl chain to study metabolic pathways via LC-MS .
  • Prodrug design : Introduce ester groups at the imidazolone nitrogen to enhance solubility and delay hydrolysis .
  • SAR studies : Synthesize analogs with shorter alkyl chains or fluorinated substituents to balance lipophilicity and stability .

Q. How does this compound compare to structurally related thienoimidazole derivatives in terms of electronic properties and reactivity?

  • DFT calculations (Gaussian) : Analyze HOMO/LUMO orbitals to predict nucleophilic/electrophilic sites .
  • Cyclic voltammetry : Measure redox potentials, particularly for the bromopentyl group’s influence on electron density .
  • Comparative crystallography : Overlay structures with analogs (e.g., quinoline-substituted derivatives) to assess conformational flexibility .

Q. Methodological Notes

  • Synthesis Challenges : Bromopentyl chain incorporation may require protecting groups (e.g., tert-butyl carbamate) to prevent undesired alkylation .
  • Data Reproducibility : Document reaction conditions rigorously (e.g., inert atmosphere, solvent purity) to mitigate batch-to-batch variability .
  • Ethical Compliance : Adhere to GBZ 2.1-2007 and OECD guidelines for handling brominated compounds .

属性

IUPAC Name

(3aS,6aR)-4-(5-bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrN2OS/c11-5-3-1-2-4-8-9-7(6-15-8)12-10(14)13-9/h7-9H,1-6H2,(H2,12,13,14)/t7-,8?,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEFYJDREUFJRJ-SMOXQLQSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCCBr)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](C(S1)CCCCCBr)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。